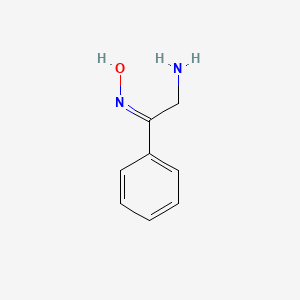

2-Amino-1-phenylethanone oxime

Descripción general

Descripción

2-Amino-1-phenylethanone, also known as ω-Aminoacetophenone, 2-Aminoacetophenone, Phenacylamine, or 2-amino-1-phenylethan-1-one, is a chemical compound with the molecular formula C8H9NO . It is a versatile building block in modern heterocyclic chemistry .

Synthesis Analysis

Oxime esters, including 2-Amino-1-phenylethanone oxime, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . A solventless green approach for the synthesis of oximes has been developed, which involves grinding the reactants at room temperature without using any solvent in the presence of Bi2O3 . Another method involves a three-component reaction of 2-amino-1-phenylethanone hydrochloride with an aromatic aldehyde and mercaptoacetic acid .Molecular Structure Analysis

The molecular weight of 2-Amino-1-phenylethanone is 135.1632 . The IUPAC Standard InChIKey is HEQOJEGTZCTHCF-UHFFFAOYSA-N .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product . The N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Aplicaciones Científicas De Investigación

Enantioselective Syntheses

Two efficient enantioselective syntheses of 2-amino-1-phenylethanol, a compound related to 2-amino-1-phenylethanone oxime, have been developed. These methods include an oxazaborolidine-catalyzed reduction and a hydrogenation procedure using a chiral ruthenium complex, demonstrating high yields and enantioselectivity (Tanielyan et al., 2006).

Synthesis and Aminomethylation

The dehydration of oximes from derivatives of 2,4-dihydroxybenzophenones, including 1-(2,4-dihydroxyphenyl)-2-phenylethanones, leads to the formation of 3-substituted 6-hydroxy-1,2-benzisoxazoles. This study highlights the chemical versatility of related oxime compounds in synthesizing heterocyclic structures (Frasinyuk, 2015).

Microwave Spectroscopy of Biomolecules

A study on 2-amino-1-phenylethanol and 2-methylamino-1-phenylethanol, compounds structurally related to this compound, utilized free jet microwave absorption spectroscopy to investigate their shapes. This research provides insight into the conformations of biomolecules relevant to noradrenaline and adrenaline (Melandri et al., 2009).

UV-Curing Applications

The use of 2-(N-methyl-N-phenylamino)-1-phenylethanol as a synergist in UV-curing applications demonstrates the potential of related aminoalcohol compounds in industrial processes, particularly in reducing oxygen inhibition and acting as synergists with Type II initiators (Arsu, 2002).

Mecanismo De Acción

Target of Action

This compound is a derivative of acetophenone and is structurally related to phenacylamine

Mode of Action

As an oxime, it may undergo reactions with aldehydes and ketones to form compounds with various biological activities . .

Result of Action

Given its structural similarity to phenacylamine, it may share some of its biological activities . .

Direcciones Futuras

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They have gained great attention in the last decade due to their applicability as building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds . Future research may focus on utilizing oxime esters as a versatile platform for the synthesis of various heterocycles .

Propiedades

IUPAC Name |

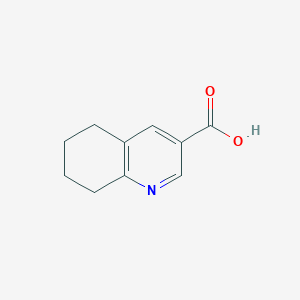

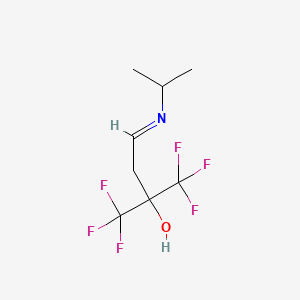

(NZ)-N-(2-amino-1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6,9H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUBUZSEBKJTJH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

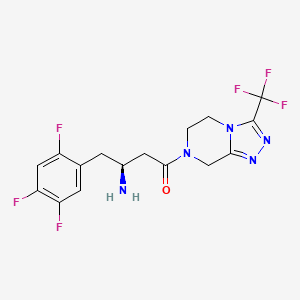

![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)

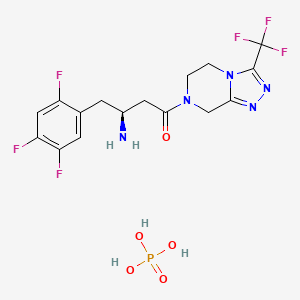

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)

![Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B3156256.png)

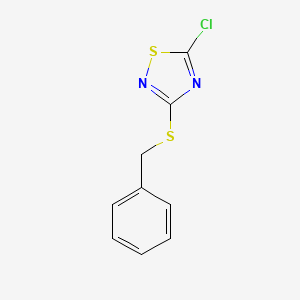

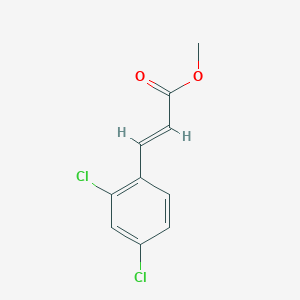

![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)